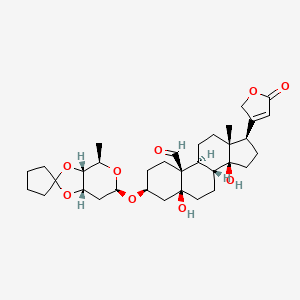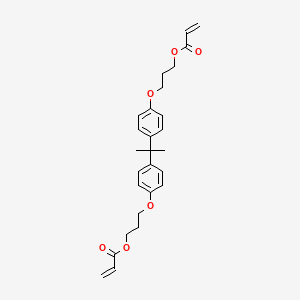![molecular formula C10H12O B14661744 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol CAS No. 38694-37-0](/img/structure/B14661744.png)
2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbicyclo[322]nona-3,6,8-trien-2-ol is a bicyclic compound characterized by its unique structure, which includes a bicyclo[322]nona framework with three double bonds and a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol can be achieved through several methods. One notable method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . This reaction is typically carried out under high-pressure conditions to improve the yield of the Diels-Alder adducts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated bicyclic compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-one.
Reduction: Formation of 2-Methylbicyclo[3.2.2]nonane-2-ol.
Substitution: Formation of 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-chloride.
Scientific Research Applications
2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the double bonds can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to act as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.2]nona-2,6,8-triene: Lacks the methyl and hydroxyl groups, making it less reactive in certain chemical reactions.
Benzo[f]bicyclo[3.2.2]nona-3,6,8-trien-2-one: Contains a benzene ring fused to the bicyclic structure, altering its chemical properties and reactivity.
Uniqueness
2-Methylbicyclo[32The combination of these functional groups allows for a wider range of chemical modifications and interactions compared to its analogs .
Properties
CAS No. |
38694-37-0 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol |
InChI |
InChI=1S/C10H12O/c1-10(11)7-6-8-2-4-9(10)5-3-8/h2-9,11H,1H3 |
InChI Key |
JVJDWQZGEIJABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2C=CC1C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
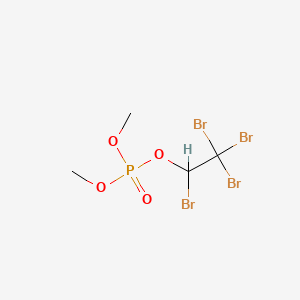
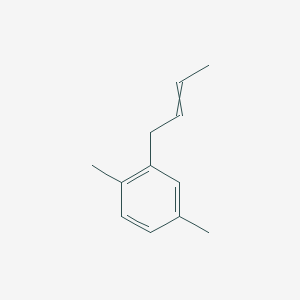
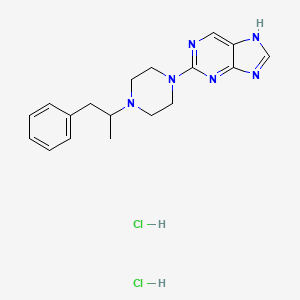
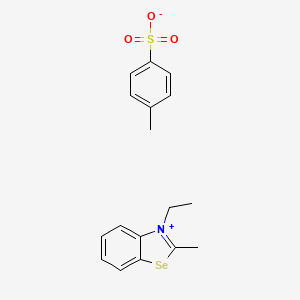

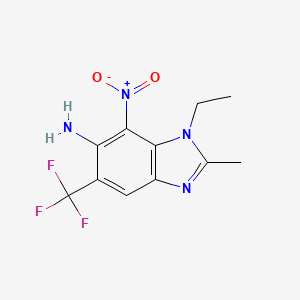
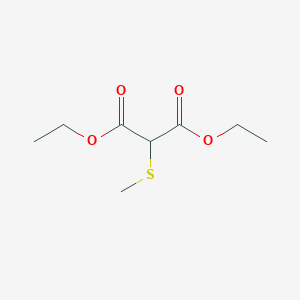
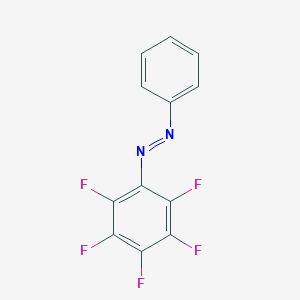
![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)

